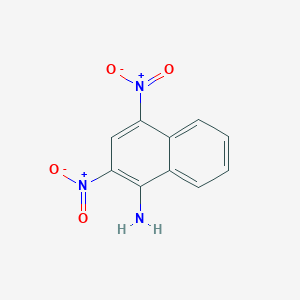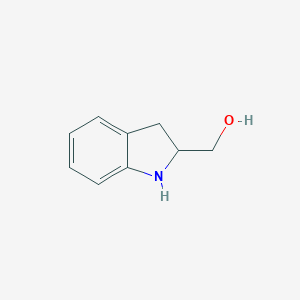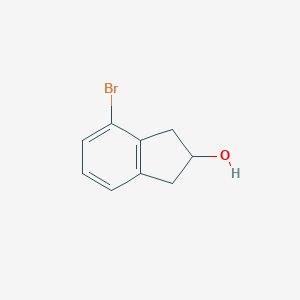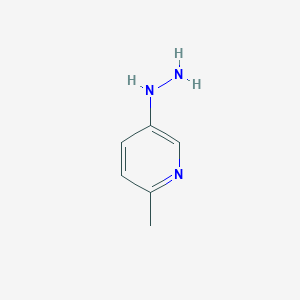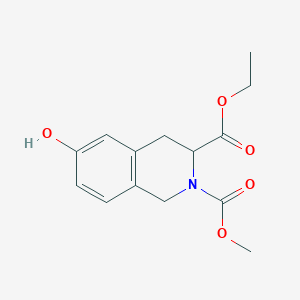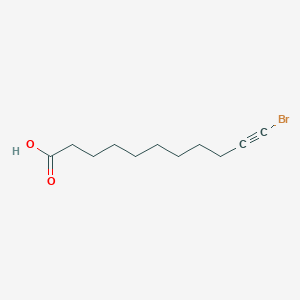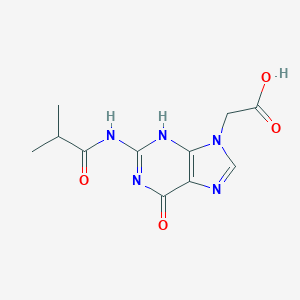
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, commonly known as IAAPA, is a purine derivative that has gained significant attention in the field of scientific research due to its unique properties. IAAPA is a small molecule that can be synthesized by various methods and has shown potential in various applications, including biochemical and physiological studies.
Mecanismo De Acción
IAAPA is a purine derivative that acts as a competitive inhibitor of xanthine oxidase and adenosine deaminase. It has been shown to inhibit the production of uric acid and increase the levels of adenosine, which has anti-inflammatory and antioxidant effects.
Efectos Bioquímicos Y Fisiológicos
IAAPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which has potential therapeutic effects in the treatment of gout and other conditions related to hyperuricemia. IAAPA has also been shown to reduce inflammation and oxidative stress, which has potential therapeutic effects in the treatment of various inflammatory and oxidative stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IAAPA has several advantages for lab experiments, including its small size, ease of synthesis, and low cost. However, IAAPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for IAAPA research. One potential direction is the development of IAAPA analogs with improved solubility and potency. Another potential direction is the investigation of IAAPA's effects on other physiological processes, including the immune system and the central nervous system. IAAPA's potential therapeutic effects in the treatment of various conditions, including gout, inflammation, and oxidative stress-related conditions, also warrant further investigation.
Métodos De Síntesis
IAAPA can be synthesized by various methods, including the reaction of 2-amino-6-chloropurine with isobutyryl chloride, followed by the reaction with ethyl glycinate. Another method involves the reaction of 2-amino-6-chloropurine with isobutyryl chloride, followed by the reaction with glycine ethyl ester. The yield of IAAPA obtained by these methods is around 50-60%.
Aplicaciones Científicas De Investigación
IAAPA has shown potential in various scientific research applications, including biochemistry, pharmacology, and physiology. It has been used as a tool to study the mechanism of action of various enzymes, including adenosine deaminase and xanthine oxidase. IAAPA has also been used to study the effects of purine derivatives on various physiological processes, including inflammation and oxidative stress.
Propiedades
IUPAC Name |
2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSZAIMYPQTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446961 |
Source


|
| Record name | N2-isoButyryl-9-carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid | |
CAS RN |
172405-20-8 |
Source


|
| Record name | N2-isoButyryl-9-carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



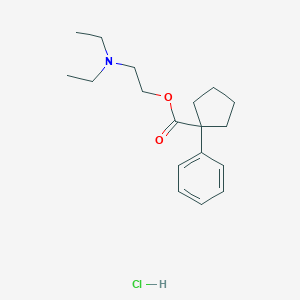

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

